N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Historical Development of 1,2,4-Triazine Chemistry
The 1,2,4-triazine scaffold emerged as a focus of synthetic organic chemistry in the mid-20th century, with early methodologies centered on cyclocondensation reactions. The Pinner triazine synthesis, involving alkyl amidines and phosgene, provided initial access to these frameworks. A pivotal advancement occurred in the 1950s with the discovery of triazine-based herbicides such as simazine, which demonstrated the agricultural utility of these heterocycles. The 1970s saw the development of non-symmetrical 1,2,4-triazines like metribuzin, expanding applications into selective weed control.
Modern synthetic strategies employ domino annulation reactions, as demonstrated by the [4 + 2] cyclization of ketones, aldehydes, and alkynes to construct diverse 1,2,4-triazine derivatives. These advances have enabled precise control over substitution patterns critical for biological activity. The table below summarizes key milestones:
Evolution of Sulfanyl-Substituted Triazine Research
The incorporation of sulfanyl (-S-) groups into triazine systems originated from observations of enhanced bioactivity in sulfur-containing heterocycles. Early work focused on mercaptotriazines as intermediates for agricultural chemicals, leveraging the nucleophilicity of the thiol group for further functionalization. Contemporary research has revealed that sulfanyl substituents improve pharmacokinetic properties by modulating solubility and membrane permeability.
In pharmaceutical applications, sulfanyl-triazine hybrids demonstrate remarkable target affinity. For instance, sulfonamide-triazine conjugates exhibit PI3Kα inhibition through sulfur-mediated hydrogen bonding with kinase active sites. The table below compares sulfanyl-triazine derivatives:
Current Research Landscape for Acetamide-Linked Triazines
Acetamide spacers serve as versatile linkers in triazine-based drug candidates, balancing conformational flexibility and structural rigidity. Recent studies highlight their role in:
- Facilitating hydrogen bond networks with biological targets
- Modulating electronic effects through resonance stabilization
- Enhancing metabolic stability compared to ester or ether linkages
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide exemplifies modern coupling strategies. Key steps include:
- Nucleophilic aromatic substitution of cyanuric chloride with thiol nucleophiles
- Amide bond formation via activated acetamide intermediates
- Sequential functionalization of the triazine core and aromatic ring
Structure-activity relationship (SAR) studies demonstrate that acetamide-linked triazines exhibit improved target selectivity over alkyl-linked analogs, particularly in kinase inhibition assays.
Significance of Difluoromethoxy Substitution in Medicinal Chemistry
The 4-(difluoromethoxy)phenyl group confers distinct advantages in drug design:
In the context of triazine derivatives, difluoromethoxy substitution enhances blood-brain barrier penetration while maintaining aqueous solubility—a critical balance for CNS-targeted therapeutics. Comparative studies show 2-3 fold improvements in bioavailability versus methoxy-substituted analogs.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3S/c1-7-11(21)17-13(19-18-7)23-6-10(20)16-8-2-4-9(5-3-8)22-12(14)15/h2-5,12H,6H2,1H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCFGSLRWXKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The presence of the difluoromethoxy group and the triazine moiety contributes to its interaction with biological systems.
Key Findings
- Antioxidant Activity : Studies have indicated that compounds containing triazine derivatives exhibit significant antioxidant properties. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .
- Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in these cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Enzyme Inhibition | Inhibition of COX-1 and COX-2 | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a dose-dependent increase in antioxidant activity, with IC50 values comparable to established antioxidants such as ascorbic acid. -
Cytotoxicity Assessment :
In vitro studies were conducted on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549, indicating moderate cytotoxic effects that warrant further investigation into its mechanism of action.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymatic Targets : The difluoromethoxy group enhances binding affinity to target enzymes through hydrogen bonding interactions.
- Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, differing primarily in heterocyclic cores, substituents, or target specificity:
Pyrimidin-2-yl Analogs
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences : Replaces the triazin ring with a 4-oxo-6-propylpyrimidin-2-yl group.
- Activity : Binds selectively to the hemopexin-like (HPX) domain of proMMP-9 (Kd = 2.1 µM) and inhibits tumor growth and lung metastasis in preclinical models .
- Mechanism : Blocks MMP-9 homodimerization, disrupting cell migration and angiogenesis .
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)
- Structural Differences : Features a hexahydroquinazolin-2-ylthio group and a butanamide chain.
- Activity : Higher potency (Kd = 320 nM) against the MMP-9 HPX domain compared to the parent pyrimidin-2-yl compound. Inhibits fibrosarcoma cell invasion at 500 nM .
Triazin-3-yl Derivatives
2-{[6-(4-tert-Butylphenyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
- Structural Differences : Substitutes the difluoromethoxy phenyl group with a 3-chloro-2-methylphenyl moiety and introduces a 4-tert-butylphenyl group on the triazin ring.
- Properties : Molecular weight = 442.96 g/mol; likely optimized for lipophilicity and target engagement .
2-[(6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide Structural Differences: Incorporates a triazolo-pyridine core instead of triazin. Potential Use: Chlorine atoms may enhance binding to charged residues in enzyme active sites .
Other Acetamide-Based Inhibitors
GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo(4′,5′:4,5)benzo(1,2-d)thiazol-6-amine)
- Structural Differences : Uses a thiazol-thiazole scaffold instead of triazin.
- Activity : Targets MMP-9 but with lower selectivity (Kd = 5.0 µM) .
2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
- Structural Differences : Pyrimidin-2-yl core with an unsubstituted phenylacetamide.
- Properties : Molecular weight = 387.41 g/mol; used in early-stage screening for MMP-9 inhibition .
Key Comparative Data
Research Findings and Insights
- Role of Fluorine Substituents: The difluoromethoxy group in the target compound improves metabolic stability compared to non-fluorinated analogs like N-(4-nitrophenyl) derivatives .
- Heterocyclic Core Impact : Triazin-based compounds may offer better selectivity for MMP-9 over other MMPs compared to pyrimidin or thiazole derivatives, as seen in analog 3c .
- Sulfanyl Linker: The sulfanyl-acetamide bridge is critical for covalent or non-covalent interactions with cysteine residues or hydrophobic pockets in enzyme domains .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including functional group coupling (e.g., sulfanyl-acetamide linkage) and heterocyclic ring formation. Key steps require halogenation reagents, triazole-forming agents, and coupling catalysts. Optimization parameters include solvent polarity (e.g., THF/H₂O mixtures), temperature control (60–80°C for cyclization), and pH adjustment to minimize side reactions. Yield improvements are achieved via iterative adjustments to stoichiometry and reaction time monitoring using TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold). Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., S-H stretching at ~2550 cm⁻¹). NIST-standardized methods ensure reproducibility in analytical protocols .
Q. How can researchers design in vitro assays to evaluate antimicrobial or anticancer potential?
Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays (MIC/MBC determination). For anticancer activity, employ cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results via dose-response curves (IC₅₀ calculations). Structural analogs suggest bioactivity hinges on triazine-hydroxyl and sulfanyl groups .
Advanced Research Questions
Q. What computational strategies predict reactivity or biological target interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial DHFR or kinase enzymes). Reaction path searches using quantum mechanics (Gaussian 16) optimize synthetic pathways. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation .
Q. How should conflicting biological activity data be analyzed to identify variability sources?
Conduct meta-analysis of disparate studies, focusing on assay conditions (e.g., cell line specificity, serum concentration). Evaluate substituent effects via comparative SAR studies: synthesize derivatives with modified triazine or phenyl groups. Statistical tools (ANOVA, principal component analysis) isolate variables (e.g., pH, temperature) contributing to contradictory results .
Q. What methodologies establish structure-activity relationships (SAR) for this compound?
Synthesize analogs with systematic substitutions (e.g., methyl → ethyl on triazine, fluorophenyl → chlorophenyl). Test derivatives in parallel bioassays to correlate structural changes with activity shifts. Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and steric contributions. PubChem data on similar compounds provide baseline SAR trends .
Q. How can kinetic studies elucidate reaction mechanisms during synthesis?
Employ stopped-flow NMR to monitor intermediate formation (e.g., thiolate intermediates in sulfanyl coupling). Quench experiments identify transient species. Rate constants derived from pseudo-first-order kinetics reveal rate-determining steps (e.g., triazine ring closure). Computational simulations (MD/DFT) validate proposed mechanisms .
Q. What statistical approaches reconcile contradictory results across experimental models?
Apply Bayesian hierarchical modeling to account for inter-study variability. Bootstrap resampling quantifies confidence intervals for IC₅₀ values. Machine learning (random forests) identifies assay-specific confounding factors (e.g., solvent DMSO concentration). Cross-validation ensures robustness in predictive models .
Q. What are best practices for assessing stability under varying storage conditions?
Conduct accelerated stability studies: expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40°C/75% RH), and pH gradients (2–12). Monitor degradation via HPLC-UV and LC-MS. NIST-referenced protocols ensure compliance with ISO stability testing standards .
Q. Which models are appropriate for preliminary toxicity profiling?
Use in silico tools (ProTox-II, ADMET Predictor) to estimate hepatotoxicity and mutagenicity. In vitro assays include Ames test (mutagenicity) and hemolysis assays (erythrocyte toxicity). Zebrafish embryo models (OECD 236) provide rapid in vivo toxicity screening. Dose extrapolation to mammalian models follows OECD 423 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
